molecular formula C8H14O2 B1360945 3-Ethoxy-2,2-dimethylcyclobutanone CAS No. 2292-84-4

3-Ethoxy-2,2-dimethylcyclobutanone

Cat. No. B1360945
CAS RN: 2292-84-4
M. Wt: 142.2 g/mol
InChI Key: CGOSXKKCMZZXNK-UHFFFAOYSA-N
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Description

3-Ethoxy-2,2-dimethylcyclobutanone is a chemical compound with the molecular formula C8H14O2 and a molecular weight of 142.2 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 3-ethoxy-2,2-dimethylcyclobutanone . The InChI code is 1S/C8H14O2/c1-4-10-7-5-6(9)8(7,2)3/h7H,4-5H2,1-3H3 .


Physical And Chemical Properties Analysis

3-Ethoxy-2,2-dimethylcyclobutanone is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, density, and refractive index are not available in the search results .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Chemical Synthesis : 3-Ethoxy-2,2-dimethylcyclobutanone and similar compounds have been used in various chemical syntheses. For example, they have been utilized in reactions with ketenes and ethoxyalkynes to synthesize cyclobutanone derivatives, showcasing their utility in constructing complex chemical structures (McCarnery, Ward & Roberts, 1976).
  • Cycloaddition Reactions : These compounds have been involved in formal [4+2] cycloaddition reactions. Such reactions include those with silyl enol ethers, producing cyclohexanone derivatives, which are important in various chemical syntheses (Matsuo, Negishi & Ishibashi, 2009).

Photochemical Studies

  • Photochemical Synthesis : This compound has been used in photochemical studies, such as the synthesis of novel dideoxynucleosides, indicating its potential in photochemically-driven synthetic processes (Lee-Ruff & Margau, 2001).
  • Photolytic Studies : Studies have exploredthe photolytic behavior of related cyclic unsaturated ketones, which may provide insights into the photochemical properties and potential applications of 3-Ethoxy-2,2-dimethylcyclobutanone in fields like material science or pharmaceuticals (Johns & Kriegler, 1970).

Advanced Organic Synthesis

  • Lewis Acid-Catalyzed Cycloaddition : The compound has been used in Lewis acid-catalyzed intermolecular [4 + 2] cycloaddition with aldehydes and ketones, highlighting its role in the synthesis of complex organic molecules (Matsuo, Sasaki, Tanaka & Ishibashi, 2008).
  • Ring Enlargement and Synthesis of Silacyclobutanes : The use of 3-ethoxy-2,2-dimethylcyclobutanone in the synthesis and ring enlargement of 1-silacyclobutanes demonstrates its versatility in synthetic organic chemistry (Maas & Bender, 2000).

Applications in Material Science and Pharmaceuticals

  • Synthesis of Phenols and Butyrolactones : This compound has been used in the synthesis of multisubstituted phenols and α-methylene-γ-butyrolactones, which are important in pharmaceuticals and material science (Kuzuguchi, Yabuuchi, Yoshimura & Matsuo, 2017).

Crystallographic and Structural Studies

  • Crystal Structure Analysis : The crystal structure of derivatives of 3-ethoxy-2,2-dimethylcyclobutanone has been analyzed, providing valuable information for the design of new compounds and materials (Yin, Yu, Zhang, Hu & Song, 2012).

Safety And Hazards

The safety information available indicates that 3-Ethoxy-2,2-dimethylcyclobutanone is potentially hazardous. The compound has been assigned the GHS02 and GHS07 pictograms, and the signal word “Warning” is used to indicate potential hazards . Hazard statements include H226, H315, H319, and H335 . Precautionary statements include P210, P233, P240, P241, P242, P243, P261, P264, P271, P280, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

properties

IUPAC Name

3-ethoxy-2,2-dimethylcyclobutan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O2/c1-4-10-7-5-6(9)8(7,2)3/h7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGOSXKKCMZZXNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC(=O)C1(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60648225
Record name 3-Ethoxy-2,2-dimethylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethoxy-2,2-dimethylcyclobutanone

CAS RN

2292-84-4
Record name 3-Ethoxy-2,2-dimethylcyclobutanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2292-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxy-2,2-dimethylcyclobutan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60648225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
JC Martin, RH Meen - The Journal of Organic Chemistry, 1965 - ACS Publications
In an earlier paper in this series2 we described the preparation of 3-ethoxy-2, 2-dimethylcyclobutanone (1) from dimethylketene and ethyl vinyl ether. This paper is a report of some …
Number of citations: 7 pubs.acs.org
JC Martin, VW Goodlett, RD Burpitt - The Journal of Organic …, 1965 - ACS Publications
General Procedure.—Benzoyl azide (1) was added to the imine or enamine in either acetonitrile or benzene. The same results were obtained when either solvent was used; however, …
Number of citations: 39 pubs.acs.org
RH Hasek, PG Gott, JC Martin - The Journal of Organic Chemistry, 1964 - ACS Publications
The cycloaddition of diphenylketene3 and dimethyl-ketene4 to vinyl ethers was first noted by Staudinger in 1920. A few years ago, Hurd and Kimbrough re-examined the cycloadduct of …
Number of citations: 37 pubs.acs.org
HW EWART IV - 1967 - search.proquest.com
Cyclobutenones have been formed by the reaction of alkoxyacety-lenes and ketenes. The ketenes were generated from acid chloride precursors in the presence er tertiary amine and …
Number of citations: 0 search.proquest.com
SP Samuel, TQ Niu, KL Erickson - Journal of the American …, 1989 - ACS Publications
The mechanism for the unusual base-induced ring-enlargement reaction of (halomethylene) cyclobutanes to 1-halocyclopentenes was examined by C-13 labeling studies with (…
Number of citations: 36 pubs.acs.org
RH Hasek, PG Gott, JC Martin - The Journal of Organic Chemistry, 1964 - ACS Publications
Cycloaddition of Retenes to Acetylenic Ethers1 Page 1 2510 Vol. Hasek, Gott, and Martin 123-124 at 1.38 mm., was obtained. Identification of isomers was made by catalytic reduction …
Number of citations: 36 pubs.acs.org
T Kuzuguchi, Y Yabuuchi, T Yoshimura… - Organic & Biomolecular …, 2017 - pubs.rsc.org
Nucleophilic alkynes bearing sulfonamide, trimethylsilyl, or p-methoxyphenyl groups at the sp carbon reacted with 3-ethoxycyclobutanones to give formal [4 + 2] cycloadducts by …
Number of citations: 13 pubs.rsc.org
J Matsuo - Tetrahedron Letters, 2014 - Elsevier
Cycloaddition reaction is an efficient organic reaction because all of the substrate components are introduced into a product skeleton. Recently, more than six-membered rings have …
Number of citations: 55 www.sciencedirect.com
S Chen, G Shan, P Nie, Y Rao - Asian Journal of Organic …, 2015 - Wiley Online Library
Substituted 3‐alkyloxycyclobutanones are highly valuable intermediates in organic synthesis, which demonstrate interesting and rich reactivity in different types of reactions due to the …
Number of citations: 11 onlinelibrary.wiley.com
JA Hyatt, PW Raynolds - Organic reactions, 2004 - Wiley Online Library
The reaction of ketene with itself was described almost simultaneously in 1908 by Chick and Wilsmore in England, and by Staudinger and Klever in Germany; priority for the discovery …
Number of citations: 203 onlinelibrary.wiley.com

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